2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-mesitylacetamide
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Description
2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C25H26ClN7O2 and its molecular weight is 491.98. The purity is usually 95%.
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Biological Activity
The compound 2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-mesitylacetamide, identified by CAS number 1172324-85-4, has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C23H21ClN7O2 with a molecular weight of 498.4 g/mol. The structure features multiple functional groups that may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H21ClN7O2 |
Molecular Weight | 498.4 g/mol |
CAS Number | 1172324-85-4 |
Structure | Structure |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
1. Anticancer Activity
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, related compounds have shown effectiveness against various cancer cell lines, including TK-10 and HT-29, through mechanisms such as apoptosis induction and cell cycle arrest .
2. Antimicrobial Properties
The compound's structural elements suggest potential antimicrobial activity. Similar compounds have been documented to inhibit bacterial growth and exhibit antifungal properties, indicating that this compound may also be effective in combating infections .
3. Anti-inflammatory Effects
Compounds with similar structures have been reported to demonstrate anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that the compound could be beneficial in conditions characterized by inflammation .
The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Compounds containing oxadiazole and pyrazole moieties often act as enzyme inhibitors, potentially disrupting metabolic pathways in cancer cells.
- Induction of Apoptosis : Evidence from related studies indicates that these compounds can trigger apoptotic pathways in malignant cells, leading to reduced viability and proliferation .
Case Studies
Case Study 1: Anticancer Efficacy
A study involving a series of substituted pyrazole derivatives demonstrated significant cytotoxicity against cancer cell lines. The most effective derivatives exhibited IC50 values in the low micromolar range, highlighting the potential for further development into therapeutic agents .
Case Study 2: Antimicrobial Activity
Research on compounds with similar structural characteristics revealed potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of biofilm formation .
Future Directions
Further research is warranted to explore:
- In Vivo Studies : To assess the pharmacokinetics and toxicity profiles of this compound in animal models.
- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced efficacy and selectivity.
- Clinical Trials : To evaluate safety and effectiveness in human subjects.
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(prop-2-enylamino)pyrazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN7O2/c1-5-10-28-24-20(25-30-23(32-35-25)17-6-8-18(26)9-7-17)22(27)33(31-24)13-19(34)29-21-15(3)11-14(2)12-16(21)4/h5-9,11-12H,1,10,13,27H2,2-4H3,(H,28,31)(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHMWGPITWLEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=C(C(=N2)NCC=C)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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